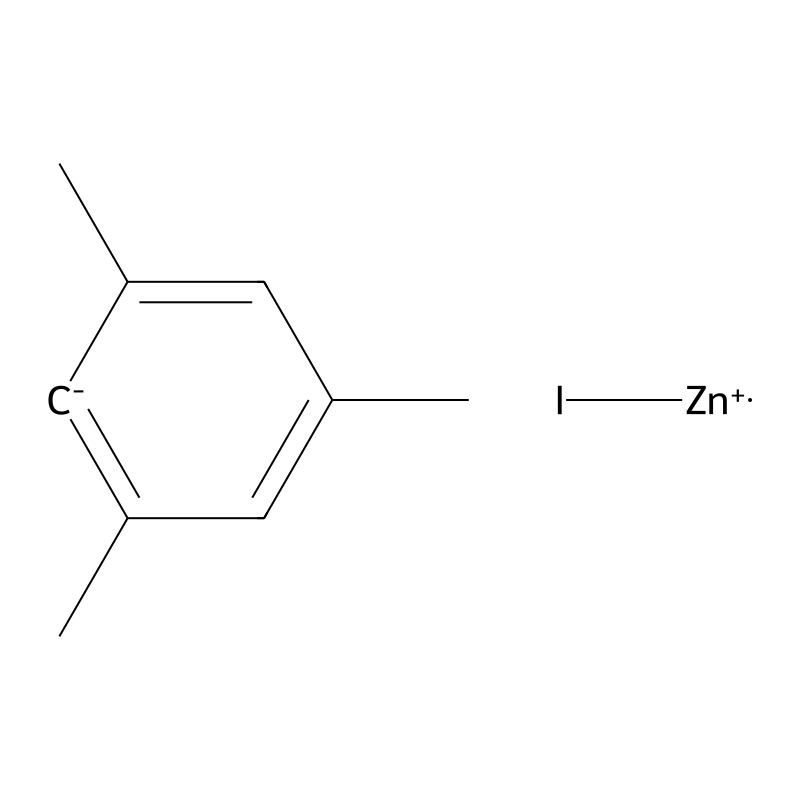

2,4,6-Trimethylphenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4,6-Trimethylphenylzinc iodide is an organozinc compound with the molecular formula and a molecular weight of approximately 311.5 g/mol. This compound features a zinc atom bonded to a 2,4,6-trimethylphenyl group and an iodide ion, making it a member of the arylzinc halides family. The structure consists of a central zinc atom coordinated to the aromatic ring, which possesses three methyl substituents at the 2, 4, and 6 positions, enhancing its steric bulk and reactivity. This compound is typically used in organic synthesis as a nucleophile in various coupling reactions.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions with various electrophiles such as alkyl halides and aryl halides, forming new carbon-carbon bonds. For instance, it can react with halogenated compounds in the presence of palladium catalysts.

- Nucleophilic Substitution: The zinc center can act as a nucleophile in substitution reactions where it displaces halides or other leaving groups from electrophiles.

- Formation of Alcohols: Upon reaction with carbonyl compounds, it can yield alcohols after hydrolysis.

These reactions are crucial in synthetic organic chemistry for constructing complex molecules.

The synthesis of 2,4,6-trimethylphenylzinc iodide can be achieved through several methods:

- Direct Reaction: It can be synthesized by reacting 2,4,6-trimethylphenyl iodide with zinc metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert conditions to prevent oxidation:

- Grignard Reaction: Another approach involves the formation of a Grignard reagent from 2,4,6-trimethylphenyl bromide or chloride followed by treatment with zinc iodide.

- Transmetalation: Existing arylzinc reagents can undergo transmetalation with iodine sources to yield the desired iodide derivative.

These methods emphasize the versatility of organozinc chemistry in synthetic applications.

2,4,6-Trimethylphenylzinc iodide finds various applications in organic synthesis:

- Building Block for Synthesis: It serves as a key building block for synthesizing pharmaceuticals and agrochemicals.

- Reagents in Organic Chemistry: It is utilized as a reagent for nucleophilic additions and couplings in organic transformations.

- Material Science: Potential applications in creating functional materials through polymerization processes involving organozinc intermediates.

Similar Compounds

Several similar compounds exist within the realm of organozinc chemistry that share structural or functional characteristics with 2,4,6-trimethylphenylzinc iodide:

| Compound Name | Molecular Formula | Notes |

|---|---|---|

| 4-Methylphenylzinc iodide | C7H7IZn | Lacks additional methyl groups |

| 3-Methylphenylzinc iodide | C7H7IZn | Methyl group at different position |

| 2-Methylphenylzinc iodide | C7H7IZn | Similar but with one methyl substitution |

| Mesityl zinc iodide | C9H11IZn | Contains three methyl groups |

| 4-Ethylphenylzinc iodide | C8H9IZn | Ethyl group instead of methyl |

These compounds highlight the uniqueness of 2,4,6-trimethylphenylzinc iodide due to its specific arrangement of methyl groups that influence its reactivity and sterics compared to others.